molecular formula C18H25N3O4S2 B15110702 2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[(2Z)-5-(propylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide

2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[(2Z)-5-(propylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide

Cat. No.: B15110702
M. Wt: 411.5 g/mol
InChI Key: PWYLDVYSWBEOLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[(2Z)-5-(propylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide features a 1,3,4-thiadiazole core substituted with a propylsulfonyl group and a propanamide side chain linked to a substituted phenoxy moiety (5-methyl-2-isopropylphenol). Key structural elements include:

  • Thiadiazole ring: A five-membered heterocycle containing two nitrogen atoms and one sulfur atom, which confers aromaticity and electronic diversity .
  • Phenoxy-propanamide backbone: The methyl and isopropyl groups on the phenoxy ring increase lipophilicity, while the amide group contributes to stability and intermolecular interactions .

Synthetic routes likely involve:

  • Thiadiazole ring formation via cyclization with reagents like POCl₃ under reflux, as seen in analogous syntheses .
  • Amide coupling via 1,3-dipolar cycloaddition or nucleophilic substitution, similar to triazole-acetamide syntheses .

Properties

Molecular Formula

C18H25N3O4S2

Molecular Weight

411.5 g/mol

IUPAC Name

2-(5-methyl-2-propan-2-ylphenoxy)-N-(5-propylsulfonyl-1,3,4-thiadiazol-2-yl)propanamide

InChI

InChI=1S/C18H25N3O4S2/c1-6-9-27(23,24)18-21-20-17(26-18)19-16(22)13(5)25-15-10-12(4)7-8-14(15)11(2)3/h7-8,10-11,13H,6,9H2,1-5H3,(H,19,20,22)

InChI Key

PWYLDVYSWBEOLS-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)C1=NN=C(S1)NC(=O)C(C)OC2=C(C=CC(=C2)C)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[(2Z)-5-(propylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide involves multiple steps, starting with the preparation of the phenoxy and thiadiazole intermediates. The phenoxy intermediate is typically synthesized through the reaction of 5-methyl-2-(propan-2-yl)phenol with an appropriate halogenating agent, followed by nucleophilic substitution with a suitable amine. The thiadiazole intermediate is prepared by reacting a thioamide with a sulfonyl chloride under controlled conditions. The final step involves coupling the phenoxy and thiadiazole intermediates under specific reaction conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This includes using advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[(2Z)-5-(propylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[(2Z)-5-(propylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic effects, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[(2Z)-5-(propylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name (Source) Heterocyclic Core Key Substituents Functional Groups Key Structural Differences vs. Target
Target Compound 1,3,4-Thiadiazole Propylsulfonyl, propanamide, phenoxy Sulfonyl, amide, ether Reference compound
6a–c () 1,2,3-Triazole Naphthyloxy, acetamide, nitro Amide, nitro, ether Triazole vs. thiadiazole; naphthyl vs. substituted phenyl
7a–b () Pyrazole/Thiophene Cyano, ester Cyano, ester, hydroxyl Pyrazole/thiophene cores; no sulfonyl or amide
I () 1,3,4-Thiadiazole Phenylpropyl, chlorophenyl Amine, chloro Lack of sulfonyl and propanamide; simpler substituents
Scheme 1 derivatives () 1,3,4-Oxadiazole Sulfanyl, thiazole, propanamide Sulfanyl, amide Oxadiazole vs. thiadiazole; sulfanyl vs. sulfonyl

Key Observations :

  • The target’s sulfonyl group distinguishes it from sulfanyl-containing analogs (e.g., ), increasing oxidative stability and hydrogen-bond acceptor capacity .
  • Compared to triazole derivatives (), the thiadiazole core offers distinct electronic properties due to sulfur’s larger atomic radius and lower electronegativity vs. nitrogen .

Physicochemical and Spectral Properties

  • IR Spectroscopy : The target’s amide C=O stretch (~1670 cm⁻¹) and sulfonyl S=O (~1350–1150 cm⁻¹) align with (amide C=O at 1671 cm⁻¹) and (sulfanyl S–H at ~2550 cm⁻¹) but differ in sulfonyl vs. sulfanyl absorption .
  • NMR: The phenoxy aromatic protons (δ ~6.5–7.5 ppm) and thiadiazole proton (δ ~8.3–8.5 ppm) mirror trends in ’s triazole derivatives (δ ~7.2–8.4 ppm) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.